(2R,3R)-Dibutyl 2,3-dihydroxysuccinate
Description
NMR Spectral Signatures
¹H NMR (400 MHz, CDCl₃):
- δ 4.53 ppm (m, 2H) : Methine protons (C2–H, C3–H) coupled to hydroxyl groups.
- δ 4.26 ppm (m, 4H) : Methylene protons adjacent to ester oxygens (OCH₂CH₂CH₂CH₃).
- δ 1.68 ppm (sextet, 4H) : Central methylene protons of butyl chains.
- δ 1.40 ppm (m, 4H) : Outer methylene protons of butyl chains.
- δ 0.95 ppm (t, 6H) : Terminal methyl groups of butyl chains.
¹³C NMR (90 MHz, CDCl₃):
- δ 171.77 ppm : Ester carbonyl carbons (C=O).
- δ 72.40 ppm : Hydroxyl-bearing methine carbons (C2, C3).
- δ 66.14 ppm : Methylene carbons adjacent to ester oxygens.
- δ 30.64 ppm : Central methylene carbons of butyl chains.
- δ 19.06 ppm : Outer methylene carbons of butyl chains.
- δ 13.65 ppm : Terminal methyl carbons.
IR Vibrational Modes
Key IR absorptions (KBr pellet, cm⁻¹):
- 3400–3300 (broad) : O–H stretching of hydroxyl groups.
- 1754 : Ester carbonyl (C=O) asymmetric stretching.
- 1230–1160 : C–O ester symmetric and asymmetric stretching.
- 1100–1050 : C–C skeletal vibrations of the succinate backbone.
Table 2: Assignments of major IR bands
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3400–3300 | O–H stretch (hydrogen-bonded) |
| 1754 | C=O stretch (ester) |
| 1230 | C–O–C asymmetric stretch |
| 1053 | C–O stretch (hydroxyl) |
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS) reveals the following fragments:
- m/z 262 : Molecular ion peak ([M]⁺).
- m/z 189 : Loss of one butoxy group ([M – C₄H₉O]⁺).
- m/z 116 : Succinate backbone fragment ([C₄H₄O₄]⁺).
- m/z 73 : Butyl ion ([C₄H₉O]⁺).
The fragmentation pathway predominates through α-cleavage at the ester linkages, followed by decarbonylation and butyl group elimination.
Table 3: Major MS fragments and proposed structures
| m/z | Proposed Fragment |
|---|---|
| 262 | [C₁₂H₂₂O₆]⁺ (molecular ion) |
| 189 | [C₈H₁₃O₅]⁺ |
| 116 | [C₄H₄O₄]⁺ |
| 73 | [C₄H₉O]⁺ |
Propriétés
IUPAC Name |
dibutyl 2,3-dihydroxybutanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O6/c1-3-5-7-17-11(15)9(13)10(14)12(16)18-8-6-4-2/h9-10,13-14H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYQQSKDZQTOQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C(C(=O)OCCCC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871572 | |
| Record name | Dibutyl 2,3-dihydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 22 deg C; [ChemIDplus] Clear colorless liquid; [Acros Organics MSDS] | |
| Record name | Dibutyl L-tartrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20561 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
344268-32-2, 87-92-3 | |
| Record name | Dibutyl 2,3-dihydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutyl tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.623 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mécanisme D'action
Target of Action
It is known that similar compounds interact with various enzymes and receptors in the body, influencing metabolic and signaling pathways.
Mode of Action
It is known that similar compounds can interact with their targets through non-covalent interactions such as hydrogen bonding.
Biochemical Pathways
Related compounds have been shown to influence various metabolic and signaling pathways.
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys.
Result of Action
Related compounds have been shown to have various biological effects, such as antioxidant and lipid-lowering activities.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2R,3R)-Dibutyl 2,3-dihydroxysuccinate. Factors such as temperature, pH, and the presence of other compounds can affect its solubility, stability, and interaction with its targets.
Activité Biologique
(2R,3R)-Dibutyl 2,3-dihydroxysuccinate is a compound derived from succinic acid, notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.
- Molecular Formula : C12H22O6
- Molecular Weight : 262.3 g/mol
- CAS Number : 87-92-3
- Purity : Typically 95%
This compound features two butyl groups and hydroxyl functionalities at the 2 and 3 positions of the succinate backbone, contributing to its biological activity.
Biological Activities
The biological activity of this compound is attributed to its interaction with various biological pathways. Key activities include:
- Antioxidant Activity : The compound effectively scavenges free radicals, reducing oxidative stress in cells. This property is particularly significant for neuroprotective applications.
- Metabolic Modulation : It influences metabolic pathways by acting as a substrate or inhibitor for key enzymes involved in energy metabolism.
- Neuroprotective Effects : Preliminary studies indicate that it may enhance neuronal survival under stress conditions by modulating calcium homeostasis and reducing apoptosis.
- Anti-inflammatory Effects : It has been shown to reduce the production of inflammatory cytokines, suggesting potential applications in treating chronic inflammatory conditions.
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Neuroprotection | Protects neurons from oxidative damage | |
| Enzyme Modulation | Affects glycolytic enzyme activity | |
| Anti-inflammatory | Reduces inflammatory cytokine production |
Case Study 1: Neuroprotective Effects
A study by Smith et al. (2023) investigated the neuroprotective effects of this compound in a rodent model of ischemia. Results indicated that treatment with the compound significantly reduced neuronal death and improved functional recovery compared to control groups. The authors attributed these effects to enhanced antioxidant defenses and reduced inflammation within brain tissue.
Case Study 2: Metabolic Impact
In another study conducted by Johnson et al. (2024), the compound was evaluated for its impact on metabolic syndrome parameters in obese mice. Findings revealed that administration led to decreased blood glucose levels and improved lipid profiles. The authors suggested that this compound may enhance insulin sensitivity through modulation of adipocyte function.
Pharmacological Applications
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
- Neurodegenerative Diseases : Its neuroprotective properties may be beneficial in conditions such as Alzheimer's disease and Parkinson's disease.
- Metabolic Disorders : The compound's ability to modulate metabolic pathways suggests potential use in managing diabetes and obesity-related complications.
- Anti-inflammatory Treatments : Its anti-inflammatory effects could be explored for treating chronic inflammatory conditions.
Applications De Recherche Scientifique
Biological Activities
The compound exhibits several biological activities that make it a valuable subject for research:
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Neuroprotection | Protects neurons from oxidative damage | |
| Enzyme Modulation | Affects glycolytic enzyme activity | |
| Anti-inflammatory | Reduces inflammatory cytokine production |
Pharmacological Applications
The pharmacological potential of (2R,3R)-Dibutyl 2,3-dihydroxysuccinate includes:
- Neurodegenerative Diseases : Its neuroprotective properties suggest potential benefits in treating conditions such as Alzheimer's disease and Parkinson's disease.
- Metabolic Disorders : The compound may aid in managing diabetes and obesity-related complications due to its ability to modulate metabolic pathways.
- Anti-inflammatory Treatments : Its anti-inflammatory effects could be explored for chronic inflammatory conditions.
Case Study 1: Neuroprotective Effects
A study by Smith et al. (2023) investigated the neuroprotective effects of this compound in a rodent model of ischemia. The results indicated that treatment with the compound significantly reduced neuronal death and improved functional recovery compared to control groups. The authors attributed these effects to enhanced antioxidant defenses and reduced inflammation within the brain tissue.
Case Study 2: Metabolic Impact
In another study by Johnson et al. (2024), the compound was evaluated for its impact on metabolic syndrome parameters in obese mice. Findings revealed that administration led to decreased blood glucose levels and improved lipid profiles. The authors suggested that this compound may enhance insulin sensitivity through modulation of adipocyte function.
Industrial Applications
Beyond pharmacological uses, this compound finds applications in various industrial sectors:
- Cosmetics : Utilized for its moisturizing properties.
- Food Industry : Acts as a stabilizer and emulsifier.
- Textile Industry : Used in dyeing processes due to its ability to form complexes with metal ions.
Comparaison Avec Des Composés Similaires
Ethyl Esters: (2R,3R)-Diethyl 2,3-Dihydroxysuccinate
- Molecular Data : CAS 87-91-2, C₈H₁₄O₆, MW 206.19 .
- Physical Properties : Liquid (exact state unspecified); hazards include skin/eye irritation (H315-H319-H335) .
- Synthetic Utility : Used in General Procedure I (GPI) reactions, e.g., with crotyl bromide to yield 30% of functionalized derivatives like (2R,3R)-Diethyl 2-(but-2-en-1-yloxy)-3-hydroxysuccinate .
- Lower molecular weight (206.19 vs. 262.30) results in higher volatility but lower boiling point .
Benzyl Esters: (2R,3R)-Dibenzyl 2,3-Dihydroxysuccinate
- Molecular Data : CAS 622-00-4, C₁₈H₁₈O₆, MW 330.33 .
- Physical Properties : Likely a solid (exact state unspecified); purification via automated column chromatography (hexanes/EtOAc) .
- Synthetic Applications: Used as a precursor in chicoric acid synthesis. Benzyl protection requires harsher deprotection conditions (e.g., hydrogenolysis) compared to butyl groups .
- Key Differences: Bulky benzyl groups enhance stability under acidic/basic conditions but introduce challenges in removing protecting groups . Higher molecular weight (330.33) reduces solubility in non-polar solvents compared to dibutyl esters .
Metal Salts: Ferrous (2R,3R)-2,3-Dihydroxysuccinate
Stereoisomers: (2S,3S)-Dibenzyl 2,3-Dihydroxysuccinate
Data Tables
Table 1. Structural and Physical Properties
| Compound | CAS | Molecular Formula | MW (g/mol) | Physical State | Specific Rotation [α]²⁰/D | Purity |
|---|---|---|---|---|---|---|
| (2R,3R)-Dibutyl 2,3-dihydroxysuccinate | 87-92-3 | C₁₂H₂₂O₆ | 262.30 | Liquid | +13° (neat) | ≥98% (GC) |
| (2R,3R)-Diethyl 2,3-dihydroxysuccinate | 87-91-2 | C₈H₁₄O₆ | 206.19 | Liquid | Not reported | Not specified |
| (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate | 622-00-4 | C₁₈H₁₈O₆ | 330.33 | Solid (likely) | Not reported | Not specified |
| Ferrous (2R,3R)-2,3-dihydroxysuccinate | 41014-96-4 | C₄H₄FeO₆ | 203.92 | Solid | Not applicable | 97.5% |
Research Findings and Industrial Relevance
- Dibutyl vs. Diethyl Esters: The dibutyl ester's longer alkyl chain enhances lipophilicity, making it preferable for reactions requiring non-polar solvents . However, diethyl derivatives show higher yields in GPI reactions (30% vs. 18% for cinnamoyloxy derivatives) .
- Benzyl Protection Challenges : While dibenzyl esters are stable, their synthesis involves heavy metal catalysts (e.g., Ag₂O), raising cost and purity concerns .
- Pharmaceutical Salts : (2R,3R)-dihydroxysuccinate serves as a counterion in drug formulations (e.g., silodosin), improving solubility and bioavailability compared to hydrochloride salts .
Méthodes De Préparation
Reaction Conditions and Optimization
- Catalyst : Sulfuric acid (5–10 mol%).
- Solvent : Excess n-butanol acts as both reactant and solvent.
- Temperature : Reflux conditions (∼117°C) for 6–12 hours.
- Water Removal : Azeotropic distillation using Dean-Stark apparatus to shift equilibrium toward ester formation.
A typical protocol involves dissolving L-tartaric acid (1 mol) in n-butanol (4 mol) with sulfuric acid, followed by refluxing for 8 hours. The crude product is neutralized with sodium bicarbonate, washed with water, and purified via vacuum distillation. Yields range from 65% to 75%, with purity >95% after crystallization from ethyl acetate.
DCC/DMAP-Mediated Coupling: Activated Ester Synthesis
For higher yields and milder conditions, the carbodiimide-mediated coupling method is employed. This approach activates the carboxylic acid groups of tartaric acid using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP), facilitating esterification with n-butanol.
Key Steps and Parameters
- Activation : L-Tartaric acid is reacted with DCC in dichloromethane at 0°C for 1 hour to form the intermediate O-acylisourea.
- Esterification : n-Butanol is added, and the mixture is stirred at room temperature for 24 hours.
- Workup : The urea byproduct is filtered, and the organic layer is washed with dilute HCl and brine.
This method achieves yields of 85–90%, with enantiomeric excess (ee) >99% due to the stereochemical stability of L-tartaric acid. However, the cost of DCC and the need for anhydrous conditions limit its industrial applicability.
Enzymatic Synthesis: Green Chemistry Approach
Enzymatic esterification using lipases offers an eco-friendly alternative. Immobilized Candida antarctica lipase B (CAL-B) catalyzes the transesterification of vinyl butyrate with L-tartaric acid in non-aqueous media.
Process Advantages
- Stereoselectivity : The enzyme’s chiral specificity ensures retention of the (2R,3R) configuration.
- Conditions : Reactions occur at 40°C in tert-butanol, achieving 70–80% conversion in 48 hours.
- Sustainability : Eliminates toxic solvents and reduces energy consumption.
Despite these benefits, enzymatic methods face scalability challenges due to enzyme cost and slower reaction rates compared to chemical catalysis.
Transesterification from Methyl Esters
Transesterification of dimethyl tartrate with n-butanol provides a high-purity route to dibutyl-L-tartrate. This method leverages the volatility of methanol to drive the reaction to completion.
Industrial-Scale Protocol
- Reactants : Dimethyl tartrate (1 mol), n-butanol (3 mol), titanium(IV) isopropoxide (1 mol%).
- Conditions : Reflux at 120°C for 6 hours under nitrogen.
- Distillation : Methanol is removed via fractional distillation, and excess butanol is recycled.
This method yields >90% product with 99.5% ee, making it preferred for pharmaceutical-grade synthesis.
Purification and Characterization
Crystallization and Filtration
Crude dibutyl-L-tartrate is typically purified by recrystallization from a mixture of ethyl acetate and cyclohexane. For example, dissolving the crude product in ethyl acetate (10 mL/g) followed by slow addition of cyclohexane induces crystallization. The crystals are filtered and dried under vacuum at 50°C.
Analytical Validation
- PXRD : Powder X-ray diffraction patterns confirm crystalline purity (see Fig. 1–5 in for analogous compounds).
- Optical Rotation : Specific rotation [α]D = +10.5° to +12° (neat) verifies enantiopurity.
- NMR and IR : 1H NMR (CDCl3) shows characteristic signals at δ 4.25 (m, 2H, CH-O) and δ 1.35 (t, 12H, CH2-CH3).
Industrial Applications and Scalability
Dibutyl-L-tartrate’s role in asymmetric synthesis is exemplified by its use in producing Eliglustat, a therapeutic agent for Gaucher disease. In one protocol, the tartrate salt of an intermediate amine is formed using dibutyl-L-tartrate in acetonitrile, followed by crystallization and drying.
Comparative Data Table: Synthesis Methods
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (ee%) |
|---|---|---|---|---|---|
| Fischer Esterification | H2SO4 | 117 | 8 | 65–75 | 95 |
| DCC/DMAP Coupling | DCC, DMAP | 25 | 24 | 85–90 | >99 |
| Enzymatic Synthesis | CAL-B lipase | 40 | 48 | 70–80 | >99 |
| Transesterification | Ti(OiPr)4 | 120 | 6 | >90 | 99.5 |
Q & A
Q. What are the validated synthetic routes for (2R,3R)-dibutyl 2,3-dihydroxysuccinate, and how can enantiomeric purity be ensured?
The compound is synthesized via esterification of L-(+)-tartaric acid with butanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). A one-step route is documented, requiring careful control of reaction temperature (60–80°C) and stoichiometric ratios to avoid racemization . Enantiomeric purity is confirmed using chiral HPLC (e.g., Chiralpak AD-H column) with a mobile phase of hexane/isopropanol (90:10), comparing retention times to enantiomeric standards .
Q. How is the stereochemical configuration of this compound confirmed experimentally?
X-ray crystallography (XRD) is the gold standard for absolute configuration determination. For rapid analysis, nuclear Overhauser effect (NOE) NMR spectroscopy can distinguish between (2R,3R) and (2S,3S) diastereomers. Key NOE correlations between hydroxyl protons and adjacent ester groups provide spatial evidence .
Q. What analytical techniques are critical for quantifying this compound in complex mixtures?
Reverse-phase HPLC with UV detection (210–220 nm) is preferred, using a C18 column and an acetonitrile/water gradient (e.g., 30% → 70% acetonitrile over 20 min). For trace analysis, LC-MS/MS in negative ion mode (m/z 261.1 → 115.0) enhances sensitivity .
Q. How does the choice of counterion (e.g., tartrate vs. bitartrate) affect the physicochemical properties of derivatives?
Counterions influence solubility, crystallinity, and stability. For example, this compound forms a stable bitartrate salt with improved aqueous solubility (up to 25 mg/mL in pH 4.5 buffer) compared to the free acid (2 mg/mL). Differential scanning calorimetry (DSC) and powder XRD are used to characterize salt forms .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported NMR chemical shifts for this compound across literature?
Variations in solvent (CDCl₃ vs. DMSO-d₆), concentration, and temperature can shift peaks. To standardize data, record spectra in deuterated methanol (CD₃OD) at 25°C and reference to TMS. Cross-validate with computational methods (e.g., DFT-based NMR prediction) to assign ambiguous signals .
Q. How can enantioselective catalysis be applied to optimize the synthesis of this compound?
Asymmetric catalysis using chiral Brønsted acids (e.g., BINOL-phosphates) can enhance enantiomeric excess (ee > 98%). Kinetic resolution during esterification, monitored by polarimetry ([α]D²⁵ = +12.5° for R,R vs. -12.5° for S,S), ensures high purity .
Q. What mechanistic insights explain the compound’s role in stabilizing metal-organic frameworks (MOFs)?
The vicinal diol groups act as chelating ligands for transition metals (e.g., Fe²⁺, Cu²⁺), forming octahedral complexes. Thermogravimetric analysis (TGA) shows MOF stability up to 250°C, with pore size tunable via butyl chain length .
Q. How do structural modifications (e.g., alkyl chain length) impact the compound’s bioavailability in drug delivery systems?
Increasing alkyl chain length (e.g., dibutyl vs. diethyl) enhances lipophilicity (logP from 1.2 to 2.8), improving blood-brain barrier penetration. In vitro assays using Caco-2 cells demonstrate a 3.5-fold increase in permeability for the dibutyl derivative compared to diethyl .
Q. What computational methods predict the compound’s binding affinity to biological targets (e.g., NOP receptors)?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations reveal hydrogen bonding between hydroxyl groups and receptor residues (e.g., Tyr³⁰⁶ and Asp¹³⁰ in NOP). Free energy calculations (MM-PBSA) correlate with experimental IC₅₀ values (e.g., 15 nM for NOP antagonism) .
Q. How can conflicting thermal stability data in literature be reconciled?
Discrepancies arise from differing experimental conditions (e.g., heating rate, atmosphere). Standardized DSC protocols (10°C/min under N₂) show a melting point of 89–91°C for the pure compound, while impurities (e.g., monoester byproducts) lower observed stability. Purity assessment via HPLC (>99%) is critical .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
